

# An In-depth Technical Guide on the Thermophysical Properties of n-Dodecane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Dodecane |
| Cat. No.:      | B3431898 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**n-Dodecane** ( $C_{12}H_{26}$ ), a linear alkane, is a compound of significant scientific and industrial interest, serving as a solvent, a key component in fuel surrogates, and a phase-change material.<sup>[1]</sup> Its well-characterized nature makes it an ideal model compound in fundamental studies. A thorough understanding of its thermophysical properties is critical for the design, modeling, and optimization of processes across various fields, including chemical engineering, materials science, and pharmaceutical development. This guide provides a comprehensive database of the core thermophysical properties of **n-dodecane**, coupled with detailed, field-proven experimental methodologies for their measurement.

## Fundamental Properties of n-Dodecane

Before delving into its temperature and pressure-dependent properties, it is essential to establish the fundamental identifiers and constants for **n-dodecane**.

Table 1: Fundamental Properties of n-Dodecane

| Property             | Value          | Source                                                                                              |
|----------------------|----------------|-----------------------------------------------------------------------------------------------------|
| Chemical Formula     | $C_{12}H_{26}$ | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight     | 170.3348 g/mol | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| CAS Registry Number  | 112-40-3       | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Normal Boiling Point | 216.292 °C     | <a href="#">[7]</a>                                                                                 |
| Melting Point        | -9.6 °C        | <a href="#">[7]</a>                                                                                 |
| Critical Temperature | 384.95 °C      | <a href="#">[7]</a>                                                                                 |
| Critical Pressure    | 18.17 bar      | <a href="#">[7]</a>                                                                                 |

## Density

Density ( $\rho$ ) is a measure of mass per unit volume and is a critical parameter in fluid dynamics, heat and mass transfer calculations, and process simulations. The density of **n-dodecane** is strongly dependent on temperature and, to a lesser extent, pressure.

## Temperature and Pressure Dependence of Density

The density of liquid **n-dodecane** decreases with increasing temperature and increases with increasing pressure. For many applications at or near atmospheric pressure, the temperature dependence is the most critical factor.

Table 2: Density of **n-Dodecane** at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Density (g/cm³) |
|------------------|-----------------|
| 25               | 0.7457          |
| 50               | 0.7283          |
| 100              | 0.6898          |
| 150              | 0.6511          |
| 200              | 0.6090          |

Data sourced from multiple references and interpolated for consistency.[8][9]

## Experimental Protocol for Density Measurement: Vibrating Tube Densitometry

This technique offers high precision and is a standard method for the accurate determination of liquid density.[10]

**Causality Behind Experimental Choices:** The vibrating tube method is chosen for its high accuracy (often to  $1 \times 10^{-5}$  g/cm<sup>3</sup>), small sample volume requirement, and amenability to automation and temperature control.[10] The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains.

**Step-by-Step Methodology:**

- **Calibration:** The instrument must be calibrated with two fluids of accurately known density, typically dry air and ultrapure water. This establishes the relationship between the oscillation period and density.
- **Sample Preparation:** Ensure the **n-dodecane** sample is degassed and free from any particulate matter to prevent measurement inaccuracies.
- **Temperature Stabilization:** Set the desired temperature and allow the measurement cell to equilibrate. Precise temperature control is crucial as density is highly temperature-sensitive.
- **Sample Injection:** Carefully inject the **n-dodecane** sample into the vibrating tube, ensuring no air bubbles are introduced.
- **Measurement:** The instrument software excites the tube and measures the period of oscillation. The measurement should be taken once the reading is stable, indicating thermal equilibrium.
- **Data Conversion:** The software uses the calibration constants to convert the measured oscillation period into a density value.

**Caption:** Workflow for density measurement using a vibrating tube densitometer.

## Viscosity

Viscosity ( $\eta$ ) is a measure of a fluid's resistance to flow. It is a critical parameter in fluid transport, lubrication, and mixing applications.

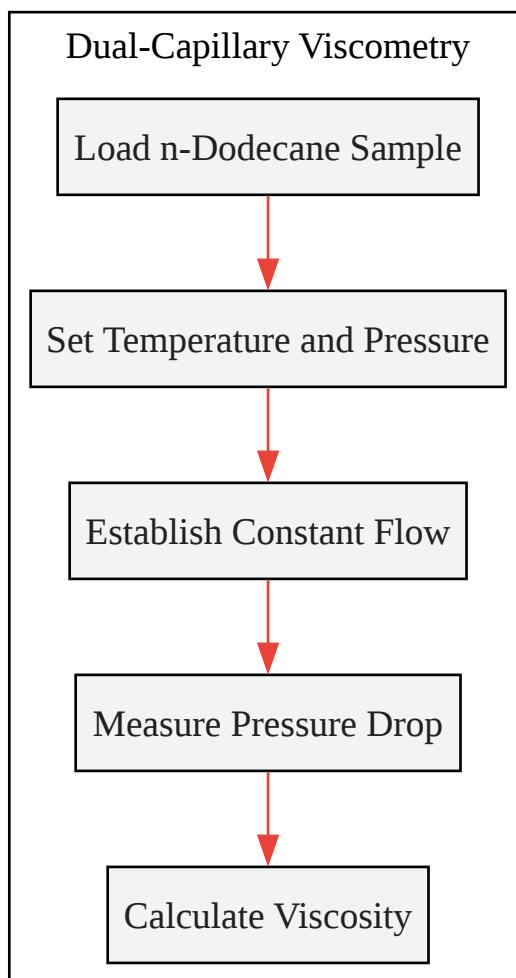
## Temperature and Pressure Dependence of Viscosity

The dynamic viscosity of n-**dodecane** decreases significantly with increasing temperature.[\[11\]](#) [\[12\]](#)[\[13\]](#) The effect of pressure is less pronounced at low to moderate pressures but becomes more significant at higher pressures.[\[8\]](#)[\[11\]](#)

Table 3: Dynamic Viscosity of n-**Dodecane** at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Dynamic Viscosity (mPa·s) |
|------------------|---------------------------|
| 25               | 1.359                     |
| 50               | 0.911                     |
| 100              | 0.503                     |
| 150              | 0.324                     |
| 200              | 0.218                     |

Data sourced from multiple references.[\[7\]](#)[\[8\]](#)[\[14\]](#)


## Experimental Protocol for Viscosity Measurement: Dual-Capillary Viscometry

This method is a reliable technique for measuring the viscosity of liquids over a range of temperatures and pressures.[\[15\]](#)

**Causality Behind Experimental Choices:** The dual-capillary design helps to minimize errors and provides accurate measurements, especially at elevated temperatures and pressures.[\[15\]](#) The principle is based on Poiseuille's law, which relates the pressure drop across a capillary to the flow rate and viscosity of the fluid.

Step-by-Step Methodology:

- System Preparation: The viscometer, including the capillaries, is thoroughly cleaned and dried.
- Sample Loading: The **n-dodecane** sample is introduced into the viscometer.
- Temperature and Pressure Control: The system is brought to the desired temperature and pressure, and sufficient time is allowed for thermal equilibrium to be reached.
- Flow Initiation: A constant flow of the sample is established through the capillaries.
- Pressure Drop Measurement: The pressure difference across each capillary is precisely measured.
- Data Analysis: The viscosity is calculated from the measured pressure drops, the dimensions of the capillaries, and the flow rate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for dual-capillary viscometry.

## Thermal Conductivity

Thermal conductivity ( $k$ ) is the property of a material to conduct heat. It is essential for heat transfer calculations in process design and thermal management applications.

## Temperature Dependence of Thermal Conductivity

The thermal conductivity of liquid **n-dodecane** generally decreases with increasing temperature.

Table 4: Thermal Conductivity of **n-Dodecane** at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Thermal Conductivity (W/m·K) |
|------------------|------------------------------|
| 25               | 0.135                        |
| 75               | 0.125                        |
| 125              | 0.115                        |
| 175              | 0.105                        |

Data sourced from multiple references.[\[7\]](#)[\[16\]](#)

## Experimental Protocol for Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids.[\[17\]](#)[\[18\]](#)[\[19\]](#)

**Causality Behind Experimental Choices:** This method is preferred because it minimizes the effects of natural convection, which can be a significant source of error in steady-state methods.[\[17\]](#)[\[20\]](#) The short measurement time also reduces the impact of thermal radiation at higher temperatures. The principle involves monitoring the temperature rise of a thin wire immersed in the fluid after a step change in applied voltage.[\[18\]](#)

### Step-by-Step Methodology:

- Cell Assembly: The **n-dodecane** sample is placed in a measurement cell containing a thin platinum wire.
- Thermal Equilibration: The cell is allowed to reach a stable and uniform initial temperature.
- Voltage Pulse Application: A constant voltage is applied to the wire, causing it to heat up.
- Temperature Rise Monitoring: The resistance of the wire, which is a function of its temperature, is measured as a function of time.
- Data Analysis: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[\[19\]](#)

Caption: Workflow for the transient hot-wire thermal conductivity measurement.

## Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. It is a fundamental thermodynamic property used in energy balance calculations.

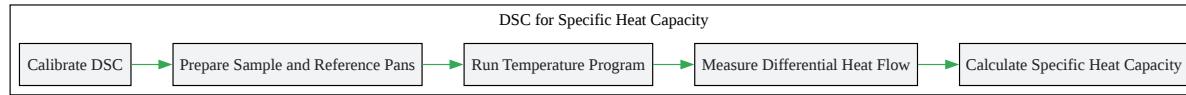
## Temperature Dependence of Specific Heat Capacity

The specific heat capacity of liquid **n-dodecane** increases with increasing temperature.

Table 5: Specific Heat Capacity of n-Dodecane at Constant Pressure (at 0.1 MPa)

| Temperature (°C) | Specific Heat Capacity (kJ/kg·K) |
|------------------|----------------------------------|
| 25               | 2.212                            |
| 50               | 2.301                            |
| 100              | 2.483                            |
| 150              | 2.671                            |
| 200              | 2.854                            |

Data sourced from multiple references.[\[7\]](#)[\[9\]](#)


## Experimental Protocol for Specific Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[\[21\]](#)

**Causality Behind Experimental Choices:** DSC is a well-established and accurate method for determining the heat capacity of liquids.[\[21\]](#) It requires a small sample size and can be performed over a wide temperature range. The principle involves comparing the heat flow to the sample to that of a reference material under the same temperature program.

### Step-by-Step Methodology:

- **Instrument Calibration:** The DSC is calibrated for temperature and heat flow using certified reference materials.
- **Sample Preparation:** A small, accurately weighed amount of **n-dodecane** is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
- **Temperature Program:** The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp.
- **Heat Flow Measurement:** The differential heat flow between the sample and the reference is measured.
- **Calculation:** The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.



[Click to download full resolution via product page](#)

Caption: Diagram of the DSC experimental workflow.

## Vapor Pressure and Surface Tension

Vapor pressure and surface tension are important properties for understanding phase behavior, distillation processes, and interfacial phenomena.

Table 6: Vapor Pressure and Surface Tension of n-Dodecane

| Temperature (°C) | Vapor Pressure (kPa) | Surface Tension (mN/m) |
|------------------|----------------------|------------------------|
| 20               | 0.017                | 25.35                  |
| 40               | 0.096                | 23.58                  |
| 60               | 0.41                 | 21.81                  |
| 80               | 1.39                 | 20.04                  |
| 100              | 3.92                 | 18.27                  |

Data sourced from multiple references.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

## Conclusion

This technical guide has provided a curated database of the essential thermophysical properties of n-dodecane, along with detailed experimental protocols for their measurement. The presented data and methodologies are intended to serve as a valuable resource for scientists and engineers in academia and industry. Accurate knowledge of these properties is fundamental to the successful design, analysis, and optimization of a wide range of applications involving n-dodecane.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Dodecane [webbook.nist.gov]
- 3. Dodecane [webbook.nist.gov]
- 4. Dodecane [webbook.nist.gov]
- 5. Dodecane [webbook.nist.gov]
- 6. Dodecane [webbook.nist.gov]
- 7. chem-casts.com [chem-casts.com]
- 8. researchgate.net [researchgate.net]
- 9. ethermo.us [ethermo.us]
- 10. calnesis.com [calnesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gazi.edu.tr [gazi.edu.tr]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. nist.gov [nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. n-Dodecane — CoolProp 7.2.0 documentation [coolprop.org]
- 17. iieta.org [iieta.org]
- 18. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 19. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 20. wiete.com.au [wiete.com.au]
- 21. researchgate.net [researchgate.net]
- 22. surface-tension.de [surface-tension.de]
- 23. tandfonline.com [tandfonline.com]
- 24. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermophysical Properties of n-Dodecane]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3431898#dodecane-thermophysical-properties-database>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)